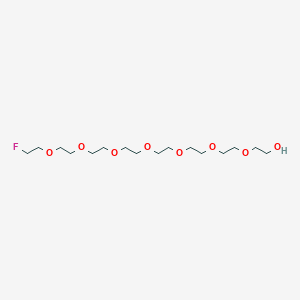
23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol is a chemical compound with the molecular formula C16H33FO8. It is a fluorinated derivative of heptaethylene glycol, which is known for its unique properties and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol typically involves the fluorination of heptaethylene glycol. The process can be carried out using various fluorinating agents under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .
Scientific Research Applications
23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to various biomolecules, potentially affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol: A non-fluorinated analog with similar structural features but different reactivity and properties.
23-Azido-3,6,9,12,15,18,21-heptaoxatricosan-1-ol: An azido derivative with distinct chemical behavior and applications.
Uniqueness
The presence of the fluorine atom in 23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol imparts unique properties such as increased stability, altered reactivity, and potential biological activity, distinguishing it from its non-fluorinated and azido counterparts .
Properties
CAS No. |
917763-55-4 |
|---|---|
Molecular Formula |
C16H33FO8 |
Molecular Weight |
372.43 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H33FO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-16H2 |
InChI Key |
KHMCLINPSAQLCV-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















